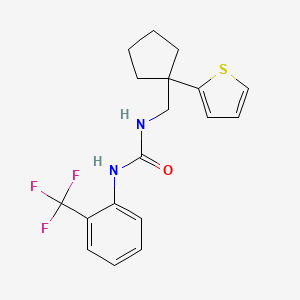

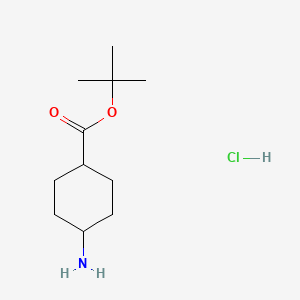

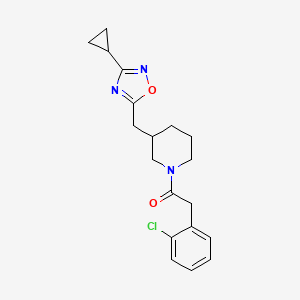

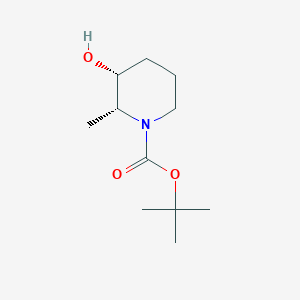

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl esters are a type of organic compound that typically have a central carbon atom surrounded by three other carbon atoms and one oxygen atom . They are often used in organic synthesis due to their stability and ease of removal .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, it’s hard to provide a detailed analysis of the molecular structure of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of chemical reactions, including hydrolysis, reduction, and substitution reactions . The specific reactions that “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Intermediates

Stereoselective Syntheses : tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate derivatives are used in stereoselective syntheses. For example, Boev et al. (2015) describe the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, important for producing cis and trans isomers useful in organic chemistry (Boev et al., 2015).

Intermediate in Jak3 Inhibitor Synthesis : Chen Xin-zhi (2011) demonstrates the use of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, as an intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Hydroformylation Reactions : Kollár and Sándor (1993) explore the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to produce important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Chemical Transformations and Reactions

Vinylfluoro Group Transformations : Purkayastha et al. (2010) describe a reaction cascade using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, demonstrating the vinylfluoro group as an acetonyl cation equivalent, leading to pipecolic acid derivatives (Purkayastha et al., 2010).

Dihydroxylations in Synthesis : Csatayová et al. (2011) utilized tert-butyl sorbate in aminohydroxylation reactions for the asymmetric synthesis of amino triols, which are precursors for synthesizing biologically active compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Alkylation Reactions : The work by Kubo et al. (1997) on dynamic kinetic resolution using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate shows its utility in stereoselective carbon−carbon bond formation, leading to chiral α-alkyl succinic acid and β-amino acid derivatives (Kubo et al., 1997).

Structural and Molecular Studies

X-ray Studies : Didierjean et al. (2004) conducted X-ray studies revealing the molecular structure and packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, important for understanding the molecular interactions and stability (Didierjean et al., 2004).

Thermal and DFT Analyses : Çolak et al. (2021) synthesized and characterized compounds including 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into their thermal properties and molecular structures (Çolak et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVNLLSPFSWKPK-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

acetonitrile](/img/structure/B2463175.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)